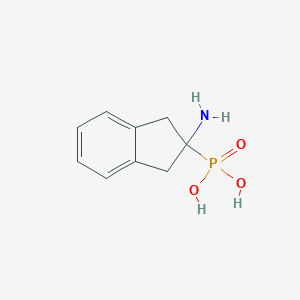
Bergenin Pentaacetate
Overview
Description
Bergenin pentaacetate is an organic compound derived from bergenin, a glycosidic derivative of trihydroxybenzoic acid. This compound is formed through the esterification of bergenin with acetic acid, resulting in a compound with the chemical formula C27H28O15. It appears as a white solid and is soluble in organic solvents such as alcohols and ketones but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bergenin pentaacetate is synthesized by reacting bergenin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete esterification of the hydroxyl groups in bergenin, resulting in this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade acetic anhydride and pyridine, with the reaction carried out in large reactors under controlled temperature and pressure conditions. The product is then purified through crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Bergenin pentaacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of bergenin and acetic acid.
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, although these reactions are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Bergenin and acetic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound
Scientific Research Applications
Bergenin pentaacetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds and derivatives.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurodegenerative disorders, cancer, and diabetes.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of bergenin pentaacetate involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and proteins critical for cellular functioning, including reelin, glycogen synthase kinase-3 beta, and nuclear factor kappa-light-chain-enhancer of activated B cells. This compound also influences signaling pathways such as phosphoinositide 3-kinase/protein kinase B, nuclear factor erythroid 2-related factor 2, and sirtuin 1/forkhead box O3a. These interactions contribute to its antioxidant, anti-inflammatory, and neuroprotective effects .
Comparison with Similar Compounds
Bergenin pentaacetate is unique due to its multiple acetate groups, which enhance its solubility in organic solvents and its bioactivity. Similar compounds include:
Norbergenin: A derivative of bergenin with similar bioactive properties.
11-O-Galloylbergenin: Another derivative with potential therapeutic applications.
4-O-Galloylbergenin: Known for its antioxidant and anti-inflammatory activities.
Di-O-methylbergenin: A methylated derivative with enhanced stability and bioactivity.
This compound stands out due to its enhanced solubility and bioactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[(2R,3R,4R,4aS,10bS)-3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O14/c1-9(25)32-8-16-19(34-11(3)27)22(36-13(5)29)23-21(37-16)17-14(24(30)38-23)7-15(33-10(2)26)18(31-6)20(17)35-12(4)28/h7,16,19,21-23H,8H2,1-6H3/t16-,19-,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBOXCFFSWALMZ-XTNBEGJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C2C(O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]2[C@@H](O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Bergenin Pentaacetate?
A: this compound is a derivative of Bergenin, a natural product found in Viburnum nervosum. [] While the provided research article focuses on the isolation and characterization of Bergenin and its derivatives, including this compound, it primarily highlights the spectroscopic data (NMR, IR) used for their structural elucidation. [] The article doesn't explicitly provide the molecular formula or weight of this compound.
Q2: Can you describe the synthesis of this compound as detailed in the research?
A: The research article outlines the synthesis of this compound from Bergenin using acetic anhydride in the presence of pyridine. [] This acetylation reaction replaces the five hydroxyl (-OH) groups of Bergenin with acetyl groups (-OCOCH3), resulting in this compound. The product's structure was then confirmed using spectroscopic methods like NMR and IR. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)
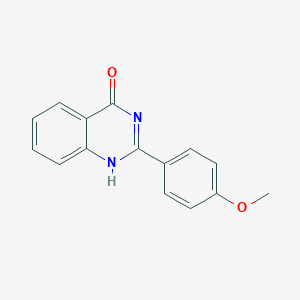
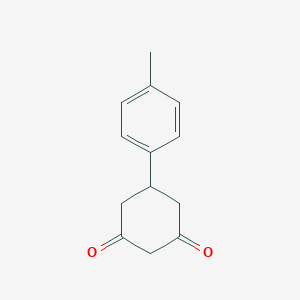
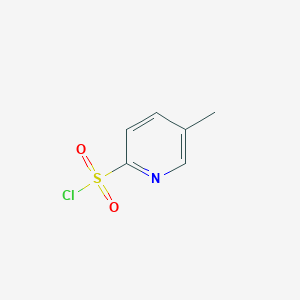

![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)

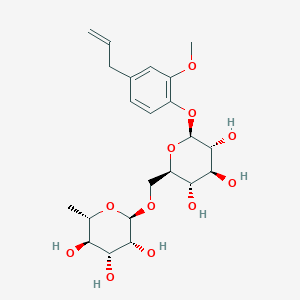

![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)
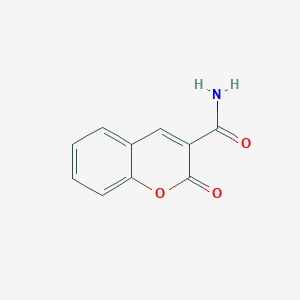

![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)
